molecular formula C14H11BrN4O5 B246374 N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide

N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide

Cat. No. B246374
M. Wt: 395.16 g/mol
InChI Key: HYHNETQIMAOEQH-IDUWFGFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide, also known as BFA-1, is a chemical compound that has been studied for its potential use in scientific research. BFA-1 has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide acts by inhibiting the function of certain proteins in cells. Specifically, N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has been shown to inhibit the activity of the Golgi apparatus, a cellular organelle that is involved in protein trafficking and modification. By disrupting the function of the Golgi apparatus, N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide can affect a variety of cellular processes.
Biochemical and Physiological Effects:
N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has a variety of biochemical and physiological effects. In addition to its effects on the Golgi apparatus, N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has been shown to affect the function of other cellular organelles, including the endoplasmic reticulum and the mitochondria. N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has also been shown to affect the activity of certain enzymes and signaling pathways in cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide in lab experiments is its specificity for the Golgi apparatus. By selectively inhibiting the function of this organelle, researchers can study the effects of disrupting this cellular process. However, one limitation of using N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide is its potential toxicity. N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has been shown to have toxic effects on cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide. One area of focus could be the development of more specific inhibitors of the Golgi apparatus, which could provide more targeted tools for studying this cellular process. Additionally, further research could be done to explore the potential use of N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide as an anticancer agent, including studies in animal models of cancer. Finally, more research could be done to explore the potential use of N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide in neuroscience research, including studies of its effects on brain function and behavior.

Synthesis Methods

N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide can be synthesized using a multi-step process involving the reaction of various starting materials. One commonly used method involves the reaction of 5-bromo-2-furaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 3-nitrobenzoyl chloride to form the final product, N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide.

Scientific Research Applications

N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has been used in a variety of scientific research applications. One area of focus has been its potential as an anticancer agent. N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has been shown to inhibit the growth of cancer cells in vitro, and has also been studied in animal models of cancer. Additionally, N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has been studied for its potential use as a tool in neuroscience research, as it has been shown to affect the function of certain proteins in the brain.

properties

Molecular Formula

C14H11BrN4O5

Molecular Weight

395.16 g/mol

IUPAC Name

N-[2-[(2Z)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide

InChI

InChI=1S/C14H11BrN4O5/c15-12-5-4-11(24-12)7-17-18-13(20)8-16-14(21)9-2-1-3-10(6-9)19(22)23/h1-7H,8H2,(H,16,21)(H,18,20)/b17-7-

InChI Key

HYHNETQIMAOEQH-IDUWFGFVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)N/N=C\C2=CC=C(O2)Br

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)NN=CC2=CC=C(O2)Br

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)NN=CC2=CC=C(O2)Br

Origin of Product

United States

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